molecular formula C13H12N4OS B289516 1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone

1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone

Cat. No. B289516
M. Wt: 272.33 g/mol
InChI Key: XXVNJNVIOSQABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the triazolo-thiadiazine family of compounds, which have been shown to have a range of biological activities. In

Mechanism of Action

The mechanism of action of 1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and fungal strains. In addition, it has been shown to have anticancer activity against various cancer cell lines. Furthermore, it has been shown to inhibit the activity of acetylcholinesterase, which could have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone in lab experiments is its broad range of biological activities. This compound has been shown to have antibacterial, antifungal, and anticancer activities, as well as the ability to inhibit the activity of enzymes involved in various metabolic pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal concentration and exposure time for this compound in different experimental systems.

Future Directions

There are several future directions for research on 1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone. One direction is to further explore its potential applications as an inhibitor of enzymes involved in various metabolic pathways. Another direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal concentration and exposure time for this compound in different experimental systems. Finally, the synthesis of analogs of this compound could lead to the discovery of new compounds with even greater biological activities.

Synthesis Methods

The synthesis of 1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone involves the reaction of 6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-thiol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the thiol group by the chloroacetate group, followed by elimination of the ethoxide ion to form the desired product.

Scientific Research Applications

1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and anticancer activities. In addition, it has been studied as a potential inhibitor of enzymes involved in various metabolic pathways.

properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone

InChI

InChI=1S/C13H12N4OS/c1-8-11(9(2)18)19-13-15-14-12(17(13)16-8)10-6-4-3-5-7-10/h3-7,11H,1-2H3

InChI Key

XXVNJNVIOSQABF-UHFFFAOYSA-N

SMILES

CC1=NN2C(=NN=C2SC1C(=O)C)C3=CC=CC=C3

Canonical SMILES

CC1=NN2C(=NN=C2SC1C(=O)C)C3=CC=CC=C3

Origin of Product

United States

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